Acid-PEG5-t-butyl ester
Overview
Description
Acid-PEG5-t-butyl ester is a chemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is a polyethylene glycol (PEG) derivative, which is widely used in various scientific research applications due to its unique properties. The compound is particularly known for its solubility in water and organic solvents, making it a versatile reagent in chemical synthesis and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-PEG5-t-butyl ester can be synthesized through the esterification of carboxylic acids with polyethylene glycol derivatives. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG5-t-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and polyethylene glycol.
Transesterification: New ester derivatives and alcohol by-products.
Scientific Research Applications
Acid-PEG5-t-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acid-PEG5-t-butyl ester involves its ability to modify the surface properties of molecules and materials. The compound can form stable ester bonds with carboxylic acids, leading to the formation of PEGylated derivatives. These derivatives exhibit enhanced solubility, stability, and biocompatibility, making them suitable for various applications in drug delivery and biomaterials .
Comparison with Similar Compounds
Similar Compounds
Carboxy-PEG4-t-butyl ester: Similar in structure but with a shorter PEG chain.
Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group.
Amino-PEG6-t-butyl ester: Contains an amino group instead of a carboxyl group.
Uniqueness
Acid-PEG5-t-butyl ester is unique due to its specific PEG chain length and carboxyl functional group, which provide distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over molecular interactions and surface modifications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIUHKWCBCCNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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